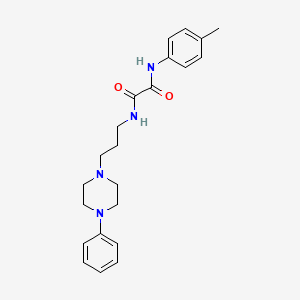

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

Phenylpiperazines can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction . The specific reactivity of this compound would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an organic compound, it is likely to be soluble in organic solvents. Its phenylpiperazine moiety might contribute to its lipophilicity .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

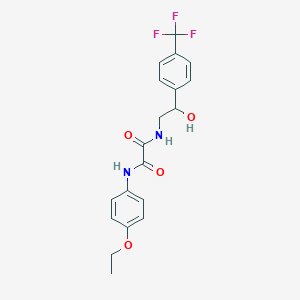

The synthesis of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, including structures related to N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide, has shown promising anticonvulsant activities. These hybrids combine fragments of well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. Some compounds demonstrated broad spectra of activity across preclinical seizure models, including maximal electroshock (MES) test, subcutaneous pentylenetetrazole (scPTZ) test, and the six-hertz (6 Hz) model of pharmacoresistant limbic seizures, without impairing motor coordination, indicating a superior safety profile compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Binding Mechanism with α1A-Adrenoceptor

The binding mechanism of N-phenylpiperazine derivatives, closely related to this compound, to α1A-adrenoceptor was explored using molecular docking and high performance affinity chromatography. This study provided insights into the interactions between N-phenylpiperazine derivatives and α1A-adrenoceptor, revealing the main binding sites and suggesting a binding driven by hydrogen bonds and electrostatic forces. Such findings could guide the development of drugs targeting cardiovascular diseases mediated by α1-adrenoceptor (Zhao et al., 2015).

Novel Synthetic Approaches

A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, through a one-pot synthesis involving classical Meinwald rearrangement and a new rearrangement sequence, has been developed. This methodology facilitates the synthesis of derivatives, including those similar to this compound, providing a useful formula for the production of both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Molecular Docking and Quantum Chemical Calculations

Molecular geometry, biological activities, and electronic and vibrational characteristics of 1-phenylpiperazin-1,4-diium nitrate monohydrate, a compound structurally related to this compound, were investigated. This study combines quantum chemical calculations with molecular docking to understand the intra and intermolecular interactions and provides insights into the potential applications of such compounds in biological systems (Noureddine et al., 2021).

Wirkmechanismus

Target of Action

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-(p-tolyl)oxalamide primarily targets the cyclooxygenases (COX-1, COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX-1 and COX-2 enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins and thus a reduction in inflammation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the COX-1 and COX-2 enzymes, the compound decreases the production of prostaglandins, which are key mediators of inflammation .

Zukünftige Richtungen

Eigenschaften

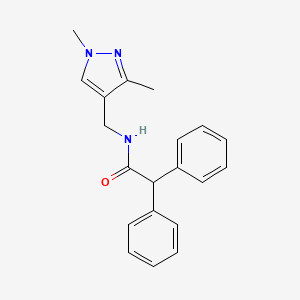

IUPAC Name |

N'-(4-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-18-8-10-19(11-9-18)24-22(28)21(27)23-12-5-13-25-14-16-26(17-15-25)20-6-3-2-4-7-20/h2-4,6-11H,5,12-17H2,1H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREGNIKNFQHVNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2582162.png)

![{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine](/img/structure/B2582169.png)

![N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2582170.png)

![Tert-butyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2582173.png)

![N-(acetyloxy)-N-[(E)-(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amine](/img/structure/B2582174.png)